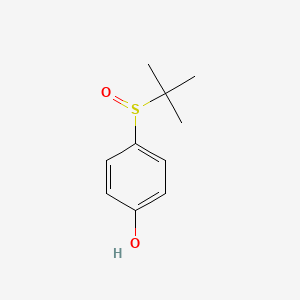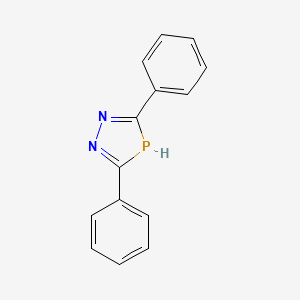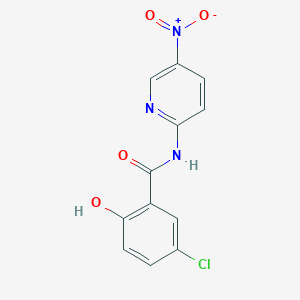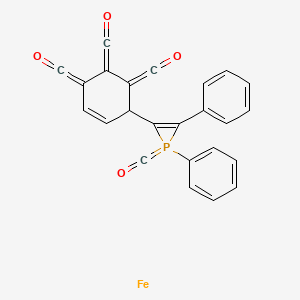![molecular formula C15H23NO2 B14346104 1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one CAS No. 93390-72-8](/img/structure/B14346104.png)
1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one is an organic compound that features a phenolic hydroxyl group, a ketone, and a di(propan-2-yl)amino group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-hydroxyacetophenone and di(propan-2-yl)amine.
Reaction Steps:
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary alcohols.
Substitution: Ethers or esters depending on the substituent.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of Mannich reactions and their mechanisms.
Biology and Medicine:
- Potential applications in drug development due to its structural similarity to biologically active compounds.
- Investigated for its antioxidant properties due to the presence of the phenolic hydroxyl group.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Acts as a precursor for the synthesis of various functional materials.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the di(propan-2-yl)amino group can interact with enzymes and receptors, potentially modulating their activity.
Molecular Targets and Pathways:
- The compound may target enzymes involved in oxidative stress pathways, acting as an antioxidant.
- It can also interact with receptors in the central nervous system, influencing neurotransmitter activity.
類似化合物との比較
4-Hydroxyacetophenone: Shares the phenolic hydroxyl and ketone groups but lacks the di(propan-2-yl)amino group.
Di(propan-2-yl)amine: Contains the di(propan-2-yl)amino group but lacks the phenolic hydroxyl and ketone groups.
Uniqueness:
- The combination of the phenolic hydroxyl, ketone, and di(propan-2-yl)amino groups in a single molecule provides unique chemical reactivity and potential biological activity.
- This structural combination is not commonly found in other compounds, making it a valuable target for research and development.
特性
CAS番号 |
93390-72-8 |
|---|---|
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC名 |
1-[3-[[di(propan-2-yl)amino]methyl]-4-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C15H23NO2/c1-10(2)16(11(3)4)9-14-8-13(12(5)17)6-7-15(14)18/h6-8,10-11,18H,9H2,1-5H3 |
InChIキー |
VAPQNHIGMYSLJL-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1=C(C=CC(=C1)C(=O)C)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)
![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)


![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
